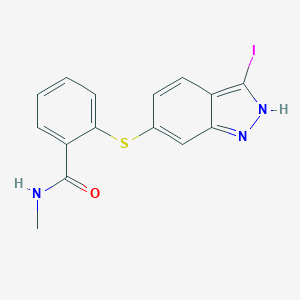

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3-iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12IN3OS/c1-17-15(20)11-4-2-3-5-13(11)21-9-6-7-10-12(8-9)18-19-14(10)16/h2-8H,1H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZLHFNNNDGPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12IN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470338 | |

| Record name | 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885126-34-1 | |

| Record name | 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: Properties, Synthesis, and Biological Context

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a key chemical intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib. While direct biological activity data for this specific molecule is limited in public literature, its critical role as a precursor necessitates a thorough understanding of its chemical characteristics and synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its synthesis, physicochemical properties, and the biological context derived from its relationship with Axitinib.

Introduction: A Pivotal Intermediate in Cancer Therapy

This compound (CAS No. 885126-34-1) is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary importance lies in its role as a late-stage intermediate in the manufacturing process of Axitinib (N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide), a medication approved for the treatment of advanced renal cell carcinoma.[3][4][5] Axitinib functions as a multi-targeted tyrosine kinase inhibitor, with high potency against vascular endothelial growth factor receptors (VEGFRs), which are crucial mediators of angiogenesis, a process vital for tumor growth and metastasis.[4]

Given the stringent purity requirements for active pharmaceutical ingredients (APIs), a comprehensive understanding of the properties and synthesis of key intermediates like this compound is paramount for process optimization, impurity profiling, and ensuring the final drug product's safety and efficacy. This guide delves into the core chemical and physical properties of this intermediate, outlines a common synthetic route, and discusses its implicit biological relevance through the lens of Axitinib's mechanism of action.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, purification, and reaction optimization. These properties have been compiled from various public databases and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂IN₃OS | PubChem[1] |

| Molecular Weight | 409.2 g/mol | PubChem[1] |

| CAS Number | 885126-34-1 | PubChem[1] |

| IUPAC Name | 2-[(3-iodo-1H-indazol-6-yl)sulfanyl]-N-methylbenzamide | PubChem[1] |

| XLogP3 | 3.6 - 4.07 | PubChem, Echemi[1][2] |

| Polar Surface Area (PSA) | 83.1 Ų | PubChem[1] |

| Density (Predicted) | 1.80 ± 0.1 g/cm³ | Echemi[2] |

| Appearance | Pale yellow crystalline solid | Google Patents[6] |

These parameters suggest a molecule with moderate lipophilicity and a significant polar surface area, which are important considerations for solvent selection during synthesis and purification.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that is well-documented in patent literature. A common approach involves the iodination of a precursor molecule, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.

Synthetic Pathway Overview

A representative synthetic scheme is outlined below. The initial step involves the coupling of 6-iodo-1H-indazole with 2-mercapto-N-methylbenzamide. The resulting intermediate, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, is then subjected to iodination to yield the final product.

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a generalized representation based on procedures described in the patent literature and should be adapted and optimized for specific laboratory conditions.[6][7]

Step 1: Synthesis of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide

-

To a reaction vessel under a nitrogen atmosphere, add N-methylpyrrolidone (NMP), 6-iodo-1H-indazole, and a suitable base such as potassium carbonate.

-

Add a copper (II) acetate hydrate catalyst.

-

Heat the mixture to approximately 80°C.

-

In a separate vessel, dissolve 2-mercapto-N-methylbenzamide in NMP, with gentle heating if necessary.

-

Add the 2-mercapto-N-methylbenzamide solution to the reaction mixture.

-

Increase the temperature to around 105°C and stir for 1-2 hours until the reaction is complete, as monitored by a suitable chromatographic method (e.g., HPLC).

-

Upon completion, the intermediate can be isolated or used directly in the next step.

Step 2: Iodination to this compound

-

Cool the reaction mixture containing 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.

-

In a separate vessel, prepare a solution of iodine in a suitable solvent like N,N-dimethylformamide (DMF).

-

Slowly add the iodine solution to the reaction mixture at a controlled temperature (e.g., 0°C).

-

Add a base, such as potassium carbonate, to the mixture.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction for completion by HPLC.

-

Upon completion, the product can be precipitated by the addition of water.

-

The crude product is then filtered, washed with water and a suitable organic solvent (e.g., acetone), and dried under vacuum to yield the final product as a pale yellow solid.[6]

Biological Context and Implied Mechanism of Action

While there is a lack of direct studies on the biological activity of this compound, its structural relationship to Axitinib provides a strong basis for understanding its potential biological context. Axitinib is a potent inhibitor of VEGFR-1, -2, and -3, which are key components of the VEGF signaling pathway. This pathway is a critical regulator of angiogenesis.

The VEGF Signaling Pathway

The binding of vascular endothelial growth factor (VEGF) to its receptors (VEGFRs) on the surface of endothelial cells initiates a signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. In the context of cancer, tumors exploit this pathway to ensure a sufficient blood supply for their growth and dissemination.

Caption: The inhibitory effect of Axitinib on the VEGF signaling pathway.

By inhibiting the autophosphorylation of VEGFRs, Axitinib blocks these downstream signaling events, leading to an anti-angiogenic effect that can stifle tumor growth.[4] It is plausible that this compound, as a precursor, may possess some, albeit likely significantly weaker, inhibitory activity against these or other kinases. However, without empirical data, this remains speculative. The primary role of this molecule is as a synthetic building block rather than a biologically active agent itself.

Future Research and Conclusion

This compound is a compound of significant industrial importance due to its indispensable role in the synthesis of Axitinib. This guide has provided a detailed overview of its known physicochemical properties and a representative synthetic methodology.

The key area for future research lies in the full characterization of its biological and toxicological profile. While it is often treated as an impurity, a deeper understanding of its potential off-target effects, metabolic fate, and inherent toxicity is crucial for comprehensive risk assessment in the drug manufacturing process.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).

-

PubChem. (n.d.). 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity). National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2016108106A1 - An improved process for preparation of axitinib.

-

PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide. Retrieved from [Link]

-

Therapeutic Target Database. (n.d.). Drug Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2013046133A1 - Pharmaceutical compositions of n-methyl-2-[3-((e)-2-pyridin-2-yl-vinyl)-1h-indazol-6-ylsulfanyl]-benzamide.

Sources

- 1. This compound | C15H12IN3OS | CID 11668673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate this compound, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2013046133A1 - Pharmaceutical compositions of n-methyl-2-[3-((e)-2-pyridin-2-yl-vinyl)-1h-indazol-6-ylsulfanyl]-benzamide - Google Patents [patents.google.com]

- 6. WO2016108106A1 - An improved process for preparation of axitinib - Google Patents [patents.google.com]

- 7. BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl- synthesis - chemicalbook [chemicalbook.com]

"2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide" chemical structure

An In-Depth Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: A Key Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a complex heterocyclic molecule of significant interest in medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and detailed synthetic methodologies. The primary focus is on its critical role as a penultimate intermediate in the manufacturing of Axitinib, a potent tyrosine kinase inhibitor used in oncology. This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical synthesis, offering expert insights into the compound's synthesis, characterization, and application.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging with a wide range of biological targets through various non-covalent interactions. This has led to the development of indazole-based drugs for treating a spectrum of diseases, most notably cancer.

One of the most successful applications of the indazole scaffold is in the development of kinase inhibitors. Axitinib, a drug approved for the treatment of advanced renal cell carcinoma, features a substituted indazole core.[1] It functions by potently inhibiting vascular endothelial growth factor receptors (VEGFRs), thereby blocking tumor angiogenesis. The synthesis of such a complex molecule relies on a carefully designed sequence of reactions involving high-value, advanced intermediates. This compound stands out as a crucial intermediate in the established synthetic routes to Axitinib, making a thorough understanding of its chemistry essential for pharmaceutical manufacturing.[2]

Chemical Identity and Structure

The structural architecture of this compound combines three key moieties: a 3-iodo-1H-indazole core, a thioether linkage, and an N-methylbenzamide group. The iodine atom at the C3 position is particularly significant as it serves as a reactive handle for subsequent cross-coupling reactions, such as the Heck reaction used in the final step of Axitinib synthesis.[2]

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₂IN₃OS

-

CAS Number: 339229-71-3 (Note: CAS number may vary or be associated with related patents)

Physicochemical Properties

The key physicochemical properties of the compound are summarized in the table below. These values are calculated based on its chemical structure and are essential for understanding its solubility, stability, and handling characteristics in a laboratory or manufacturing setting.

| Property | Value |

| Molecular Weight | 425.25 g/mol |

| Monoisotopic Mass | 424.9746 g/mol |

| Topological Polar Surface Area (TPSA) | 79.9 Ų |

| logP (Predicted) | 4.2 - 4.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The most documented pathway involves the strategic coupling of a pre-functionalized indazole ring with a benzamide derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the thioether bond. This identifies two primary synthons: a nucleophilic sulfur species on the indazole ring (or a related precursor) and an electrophilic benzamide derivative, or vice versa. The key challenge lies in the selective functionalization of the indazole core at both the C3 and C6 positions.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway

One efficient, documented route involves the reaction of 3,6-diiodo-1H-indazole with 2-mercapto-N-methylbenzamide .[2] This pathway is advantageous as it builds the desired thioether linkage and preserves the crucial C3-iodo group for the subsequent reaction step towards Axitinib.

Caption: High-level synthetic workflow diagram.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established chemical principles and literature precedents.[2][3]

Step 1: Synthesis of 3,6-Diiodo-1H-indazole

-

Charge Reactor: To a solution of 6-bromo-1H-indazole (1.0 equiv.) in a suitable solvent such as N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 equiv.).

-

Iodination: Slowly add a solution of iodine (I₂, 1.5 equiv.) in DMF to the mixture at room temperature.

-

Causality: KOH acts as a base to deprotonate the indazole N-H and facilitate the electrophilic substitution of iodine at the electron-rich C3 position. The existing bromine at C6 is then substituted by iodine via a halogen exchange reaction, often driven by the choice of solvent and reaction conditions, to yield the di-iodinated product.

-

-

Work-up: Stir the reaction for 3-4 hours. Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Isolation: The resulting precipitate is filtered, washed with water, and dried to yield 3,6-diiodo-1H-indazole.

Step 2: Synthesis of this compound

-

Charge Reactor: In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine 3,6-diiodo-1H-indazole (1.0 equiv.), 2-mercapto-N-methylbenzamide (1.1 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO.

-

Coupling Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Causality: The base deprotonates the thiol group of 2-mercapto-N-methylbenzamide, forming a thiolate anion. This potent nucleophile then displaces the iodine atom at the C6 position of the indazole ring via a nucleophilic aromatic substitution (SNAr) reaction. The C6 position is more activated for this reaction than the C3 position in this context.

-

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. The crude product precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure target compound.

Application in Axitinib Synthesis

The sole, yet critical, application of this compound is its role as the direct precursor to Axitinib.[1][2] The final synthetic step is a palladium-catalyzed Heck reaction.

Caption: Final conversion step to the active pharmaceutical ingredient Axitinib.

In this transformation, the carbon-iodine bond at the C3 position of the indazole ring is coupled with the vinyl group of 2-vinylpyridine. This reaction stereoselectively forms the (E)-styryl linkage characteristic of the final Axitinib molecule. The choice of a palladium catalyst, ligand, base, and solvent is critical to ensure high yield and purity of the final active pharmaceutical ingredient (API).

Conclusion

This compound is not merely a complex organic molecule but a pivotal component in the synthesis of the life-saving oncology drug, Axitinib. Its multi-step synthesis requires a deep understanding of heterocyclic chemistry, particularly the selective functionalization of the indazole scaffold. The strategic placement of the thioether linkage and the C3-iodo group exemplifies the elegant design required in modern pharmaceutical process chemistry. This guide has provided a detailed examination of its structure, synthesis, and critical industrial application, underscoring its importance to the field of drug development.

References

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.

Sources

An In-depth Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (CAS No. 885126-34-1): Synthesis, Characterization, and Critical Role in Pharmaceutical Manufacturing

Introduction: 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a sophisticated heterocyclic compound that holds a position of significant importance in modern medicinal chemistry and pharmaceutical development.[1] While not an active pharmaceutical ingredient (API) itself, its identity is intrinsically linked to the synthesis of Axitinib, a potent second-generation tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[2] This guide provides a comprehensive technical overview of this molecule, focusing on its chemical synthesis, purification, and its critical role as a key intermediate and process-related impurity in the manufacturing of Axitinib.[2][3] For researchers and professionals in drug development and process chemistry, a thorough understanding of this compound is essential for ensuring the quality, purity, and efficiency of Axitinib production.

Physicochemical Properties and Identification

A precise understanding of the fundamental properties of a synthetic intermediate is the bedrock of successful process development and quality control.

Table 1: Core Chemical and Physical Properties [4][5]

| Property | Value | Source |

|---|---|---|

| CAS Number | 885126-34-1 | PubChem[4] |

| Molecular Formula | C₁₅H₁₂IN₃OS | PubChem[4] |

| Molecular Weight | 409.2 g/mol | PubChem[4] |

| IUPAC Name | 2-[(3-iodo-1H-indazol-6-yl)sulfanyl]-N-methylbenzamide | PubChem[4] |

| Synonyms | Axitinib Impurity 9, Axitinib Impurity 26, Axitinib Impurity F, Axitinib Impurity H | CymitQuimica, Simson Pharma Limited, Echemi[1][5] |

| Calculated XLogP3 | 4.1 | Echemi[5] |

| Polar Surface Area | 83.1 Ų | PubChem[4] |

| Appearance | Pale yellow crystalline solid | WO2016108106A1[6] |

Synthesis Pathway and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary route involves the coupling of a mercaptobenzamide derivative with an indazole core, followed by a regioselective iodination. The causality behind this sequence is crucial: forming the thioether linkage first before iodination prevents unwanted side reactions and ensures the iodine is directed to the C3 position of the indazole ring, which is activated for electrophilic substitution.

The following diagram and protocol are synthesized from established patent literature, representing a robust and scalable approach.[6][7]

Diagram 1: High-level synthesis workflow.

Detailed Synthesis Protocol

This protocol consolidates methodologies described in patent literature to provide a self-validating system for laboratory-scale synthesis.[6][7]

Materials:

-

6-iodo-1H-indazole

-

2-mercapto-N-methylbenzamide

-

Copper (II) acetate hydrate

-

Potassium carbonate (anhydrous)

-

1-methyl-2-pyrrolidone (NMP, anhydrous)

-

Iodine (I₂)

-

Ascorbic acid

-

Methanol

-

Water (deionized)

-

Nitrogen gas supply

Step 1: Formation of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide

-

Inert Atmosphere: Set up a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet. Purge the vessel thoroughly with nitrogen to establish an inert atmosphere. This is critical to prevent oxidation of the thiol and catalyst.

-

Initial Charge: To the vessel, add 1-methyl-2-pyrrolidone (NMP), 6-iodo-1H-indazole, potassium carbonate, and copper (II) acetate hydrate at ambient temperature (20-25°C).[7] The potassium carbonate acts as a base to deprotonate the thiol, forming the thiolate nucleophile, while copper acetate facilitates the coupling reaction.

-

Heating: Heat the mixture to 80°C with continuous stirring.

-

Thiol Addition: In a separate vessel, dissolve 2-mercapto-N-methylbenzamide in NMP, gently heating to 60°C to ensure complete dissolution.[7]

-

Coupling Reaction: Slowly add the dissolved 2-mercapto-N-methylbenzamide solution to the reaction vessel containing the indazole mixture over approximately 15 minutes.[7]

-

Reaction Drive: Increase the temperature of the reaction mixture to 105°C and maintain for 90-120 minutes, monitoring the reaction progress by a suitable chromatographic method (e.g., HPLC).[6][7]

Step 2: Regioselective Iodination

-

Iodine Solution: Prepare a solution of iodine in NMP.

-

Iodination: Once the coupling reaction is complete, add the iodine solution to the reaction mixture at 105°C.[7] The electron-rich indazole ring undergoes electrophilic substitution, with the C3 position being the most reactive site.

-

Quenching: After completion of the iodination, cool the mixture and quench the reaction by adding a solution of ascorbic acid in water.[6] Ascorbic acid is a reducing agent that neutralizes any unreacted iodine.

-

Precipitation & Isolation: Heat the quenched mixture to 45-50°C, then add methanol to induce precipitation of the product. Stir for 2-3 hours as the mixture cools to maximize crystal formation.[6]

-

Filtration and Washing: Filter the precipitated solid. Wash the filter cake sequentially with water and then cold methanol to remove residual solvents and impurities.[6]

-

Drying: Dry the isolated solid under vacuum to yield this compound as a pale yellow crystalline solid.[6]

Purification Strategy

Achieving high purity (>99%) is paramount for its use in the subsequent synthesis of Axitinib. Recrystallization is the most effective and commonly cited method for purifying the crude product.[7]

Recrystallization Protocol

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of hot 1-methyl-2-pyrrolidone (approx. 105°C).[7] NMP is chosen for its high boiling point and ability to effectively dissolve the compound at elevated temperatures while having lower solubility at reduced temperatures.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly cool the clear, hot solution to 0°C over several hours.[7] Slow cooling is essential for the formation of large, pure crystals, minimizing the occlusion of impurities.

-

Isolation: Filter the precipitated solid and wash with a small amount of cold solvent to remove any remaining mother liquor.

-

Drying: Dry the purified solid under vacuum. This process can elevate the purity from ~94% to >99% (as measured by HPLC).[7]

Role in Axitinib Synthesis and as a Critical Impurity

The primary value of this compound is its function as the penultimate intermediate in the synthesis of Axitinib. The iodine atom at the C3 position serves as a reactive handle for a subsequent palladium-catalyzed Heck or Suzuki coupling reaction with 2-vinylpyridine, which installs the final pyridinyl-ethenyl side chain of Axitinib.[6][7]

Diagram 2: Conversion to Axitinib via Heck Coupling.

As a process-related impurity, its presence in the final Axitinib drug substance must be strictly controlled.[2][3] Incomplete conversion during the final coupling step can lead to its carryover. Therefore, robust analytical methods (typically HPLC) are required to detect and quantify its levels, ensuring they remain below the thresholds specified by regulatory bodies like the ICH. Its non-iodinated precursor, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, is also a known impurity.[2][8]

Biological Activity Context

There is a notable absence of public data regarding the specific biological targets and potency of this compound itself.[2] Its significance is derived from its structural relationship to Axitinib. Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), which are key mediators of angiogenesis.[2] While this intermediate shares the core indazole-thio-benzamide scaffold, it lacks the critical vinyl-pyridine moiety that engages with the kinase hinge region. It can be hypothesized that its biological activity, if any, would be significantly less potent than the parent drug. However, without empirical data, any discussion of its biological effects remains speculative. The primary focus for researchers should be on its control as a synthetic intermediate and potential impurity.[2]

Conclusion

This compound is a quintessential example of a non-pharmacologically active molecule that is nonetheless indispensable to the pharmaceutical industry. Its value lies in its carefully designed structure, which facilitates the efficient and regioselective synthesis of the life-saving oncology drug, Axitinib. A mastery of its synthesis, purification, and analytical control is fundamental for any scientist or engineer involved in the development and manufacturing of this important therapeutic agent. The protocols and insights provided in this guide serve as a foundational resource for achieving the high standards of quality and efficiency required in modern pharmaceutical production.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][4]

-

Google Patents. (2020). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate this compound, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt. Retrieved from [7]

-

LookChem. (n.d.). Cas 319472-78-1,3,6-DIIODO (1H)INDAZOLE. Retrieved from [Link][9]

-

RXN Chemicals. (n.d.). Axitinib Impurity 9 Manufacturer Supplier. Retrieved from [Link][3]

-

Google Patents. (2016). WO2016108106A1 - An improved process for preparation of axitinib. Retrieved from [6]

-

Pharmaffiliates. (n.d.). 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide. Retrieved from [Link][10]

-

Pharmaffiliates. (n.d.). Axitinib-Impurities. Retrieved from [Link][11]

-

PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link][8]

Sources

- 1. CAS 885126-34-1: Benzamide, 2-[(3-iodo-1H-indazol-6-yl)thi… [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rxnchem.com [rxnchem.com]

- 4. This compound | C15H12IN3OS | CID 11668673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. WO2016108106A1 - An improved process for preparation of axitinib - Google Patents [patents.google.com]

- 7. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate this compound, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]

- 8. 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide | C15H13N3OS | CID 11716138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Mechanism of Action of CFI-400945, a First-in-Class PLK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, more commonly known as CFI-400945, is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a unique serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[2][3] Aberrant expression of PLK4 is a common feature in various human cancers and is often associated with poor prognosis.[1][4] CFI-400945 exerts its anti-tumor effects by disrupting the fidelity of mitosis. By inhibiting PLK4, the compound prevents proper centriole duplication, leading to the formation of defective mitotic spindles, cell cycle arrest, and ultimately, cancer cell death through mitotic catastrophe.[5][6] This guide provides a detailed examination of the biochemical and cellular mechanism of action of CFI-400945, summarizes its kinase selectivity, outlines key experimental protocols for its characterization, and discusses its therapeutic potential.

Introduction to PLK4 and its Role in Carcinogenesis

Polo-like kinases (PLKs) are a family of enzymes critical for cell cycle regulation.[1] PLK4 is the most structurally divergent member of this family and plays an indispensable role in the biogenesis of centrioles.[2][3] Centrioles are the core components of the centrosome, which functions as the primary microtubule-organizing center in animal cells, orchestrating the formation of the mitotic spindle.

The duplication of centrioles is a tightly controlled process, licensed to occur only once per cell cycle.[4] PLK4 initiates this process through its kinase activity, which is itself regulated by autophosphorylation and subsequent degradation to prevent over-duplication.[1] Dysregulation of PLK4, particularly its overexpression, leads to centrosome amplification—the presence of an abnormal number of centrosomes.[7] This condition is a hallmark of many cancers and is a major driver of chromosomal instability (CIN), which facilitates tumor evolution, heterogeneity, and drug resistance.[1][4] By targeting the master regulator of this process, CFI-400945 exploits a key vulnerability in cancer cells that have become dependent on aberrant PLK4 activity.

Biochemical Mechanism of Action

Direct ATP-Competitive Inhibition of PLK4

CFI-400945 functions as a selective, ATP-competitive kinase inhibitor.[1] It binds to the ATP-binding pocket of the PLK4 kinase domain, effectively blocking the enzyme's ability to phosphorylate its substrates.[8] This direct inhibition prevents the cascade of events necessary for the initiation of centriole duplication. In vitro enzymatic assays have demonstrated that CFI-400945 inhibits recombinant human PLK4 with high potency.[7]

Kinase Selectivity Profile

A critical attribute of a therapeutic kinase inhibitor is its selectivity. High selectivity minimizes off-target effects and associated toxicities. CFI-400945 exhibits remarkable selectivity for PLK4 over other members of the PLK family and a wide panel of other kinases.[5][7] This is attributed to the structurally divergent nature of PLK4 compared to other polo-like kinases.[5] While it potently inhibits PLK4 in the low nanomolar range, significantly higher concentrations are required to inhibit other kinases, indicating a favorable therapeutic window.[1][7]

Table 1: In Vitro Inhibitory Activity of CFI-400945 Against Key Kinases

| Target Kinase | IC50 (nM) | Kᵢ (nM) | Reference |

| PLK4 | 2.8 ± 1.4 | 0.26 | [5][7] |

| PLK1 | >50,000 | N/A | [5][7] |

| PLK2 | >50,000 | N/A | [7] |

| PLK3 | >50,000 | N/A | [7] |

| AURKB | 102 | N/A | [7] |

| TRKA | 84 (EC50) | N/A | [7] |

| TRKB | 88 (EC50) | N/A | [7] |

| Tie2/TEK | 117 (EC50) | N/A | [7] |

| Note: IC50 is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant. EC50 is the half-maximal effective concentration in cell-based assays. N/A indicates data not available. |

Cellular Mechanism of Action

The potent biochemical inhibition of PLK4 by CFI-400945 translates into distinct and catastrophic consequences for proliferating cancer cells.

Disruption of Centriole Duplication

The primary cellular effect of CFI-400945 is the dose-dependent disruption of centriole duplication.[1] At high concentrations, complete inhibition of PLK4 activity blocks the formation of new centrioles, leading to a gradual loss of centrosomes in daughter cells after successive divisions.[1][6]

Interestingly, a paradoxical effect is observed at lower concentrations. Partial inhibition of PLK4 is insufficient to block its activity but prevents the autophosphorylation-mediated degradation of the kinase.[6] This leads to an accumulation of PLK4 protein, resulting in centriole overduplication and amplification.[1][6] Both outcomes—centriole loss or amplification—are detrimental to the cell, leading to mitotic failure.

Figure 1: Signaling pathway of CFI-400945 action. The inhibitor disrupts the normal PLK4-mediated centriole duplication cycle, leading to mitotic catastrophe.

Induction of Mitotic Defects and Cell Death

Cells entering mitosis with an incorrect number of centrosomes are unable to form a stable, bipolar mitotic spindle.[8] Instead, they form dysfunctional monopolar or multipolar spindles. This activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and, ultimately, cell death through a process known as mitotic catastrophe or apoptosis.[8][9] This mechanism of action is particularly effective against rapidly dividing cancer cells, which are more sensitive to mitotic stress than normal, non-proliferating cells.[3] In some cancer cell lines, treatment with CFI-400945 leads to cytokinesis failure, resulting in polyploidy (cells with more than two sets of chromosomes), which is also a lethal event.[5][6][9]

Key Experimental Methodologies

The mechanism of action of CFI-400945 has been elucidated through a series of biochemical and cell-based assays.

In Vitro PLK4 Kinase Assay

This assay directly measures the ability of CFI-400945 to inhibit the enzymatic activity of purified, recombinant PLK4. It is the foundational experiment for determining potency (IC50) and the mechanism of inhibition (e.g., ATP-competitive).

Generalized Protocol:

-

Reagent Preparation: A reaction buffer is prepared containing purified recombinant PLK4 enzyme, a suitable substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide), and γ-³²P-ATP (radioactive) or a system for non-radioactive detection (e.g., ADP-Glo™).[10]

-

Compound Dilution: CFI-400945 is serially diluted in DMSO to create a range of concentrations for testing.

-

Kinase Reaction: The PLK4 enzyme, substrate, and CFI-400945 dilutions are combined in a microplate well and incubated at a controlled temperature. The reaction is initiated by the addition of ATP.

-

Detection: After incubation, the reaction is stopped. The amount of phosphorylated substrate is quantified. In radioactive assays, this involves capturing the substrate on a filter and measuring incorporated radioactivity. In luminescent assays like ADP-Glo™, the amount of ADP produced is measured, which correlates with kinase activity.[10]

-

Data Analysis: The percentage of kinase inhibition is plotted against the CFI-400945 concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.[11]

Immunofluorescence Protocol for Centriole Quantification

This cell-based imaging assay is crucial for visualizing and quantifying the direct cellular effect of CFI-400945 on centriole number.

Figure 2: Experimental workflow for quantifying centriole number via immunofluorescence.

Detailed Steps:

-

Cell Culture: Plate a suitable cancer cell line (e.g., U2OS osteosarcoma cells, known for clear centrosome visualization) onto sterile glass coverslips in a multi-well plate and allow them to adhere.[7]

-

Treatment: Treat the cells with a dose range of CFI-400945 or a vehicle control (DMSO) for a defined period (e.g., 48 hours) to allow for progression through at least one cell cycle.

-

Fixation: Aspirate the media and fix the cells. A common method is incubation with ice-cold methanol for 10 minutes, which also permeabilizes the cells.[12]

-

Blocking: Wash the cells with PBS and incubate in a blocking solution (e.g., 1% BSA in PBS with 0.1% Triton X-100) for 1 hour to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the cells with a primary antibody targeting a core centriolar protein (e.g., rabbit anti-Centrin) overnight at 4°C in a humidified chamber.[14][15]

-

Washing and Secondary Antibody: Wash the cells extensively with PBS. Then, incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[15]

-

Mounting: Wash the cells again, counterstain the DNA with a nuclear stain like DAPI, and mount the coverslips onto microscope slides using an anti-fade mounting medium.[16]

-

Microscopy and Quantification: Image the cells using a fluorescence microscope. Centrioles will appear as distinct, bright dots. Manually or automatically count the number of centrioles per cell to assess the effect of the drug treatment.[14]

Preclinical Efficacy and Therapeutic Potential

CFI-400945 has demonstrated significant anti-tumor activity in various preclinical cancer models. It effectively inhibits the growth of a broad range of cancer cell lines, including those from breast, lung, and colon cancers.[5][6] Furthermore, intermittent oral dosing of CFI-400945 was well-tolerated and resulted in robust tumor growth inhibition and even regression in multiple mouse xenograft models.[5][17]

The compound has advanced into Phase 1 clinical trials for patients with advanced solid tumors and hematological malignancies like acute myeloid leukemia (AML).[18][19][20] These trials have established a recommended Phase 2 dose and have shown that the drug is generally well-tolerated, with neutropenia being a dose-limiting toxicity, consistent with its anti-mitotic mechanism.[18][21]

Conclusion and Future Directions

CFI-400945 (this compound) represents a novel and promising therapeutic strategy that targets a fundamental process in cell division. Its mechanism of action, centered on the potent and selective inhibition of PLK4, leads to centriole depletion or amplification, catastrophic mitotic errors, and selective death of cancer cells. The strong preclinical data and advancement into clinical trials underscore its potential as a new class of anti-cancer agent.

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to PLK4 inhibition, such as tumors with specific genetic backgrounds (e.g., TP53 mutations or PTEN deficiency).[3][5] Additionally, exploring combination therapies, for instance with agents that also induce mitotic stress like radiation or taxanes, may reveal synergistic effects and provide more durable clinical responses.[8][14]

References

-

Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. (n.d.). AACR Journals. Retrieved from [Link]

-

Habedanck, R., Stierhof, Y. D., Wilkinson, C. J., & Nigg, E. A. (2005). The Polo kinase Plk4 functions in centriole duplication. Nature cell biology, 7(11), 1140–1146. [Link]

-

Press, C., et al. (2019). Role for polo-like kinase 4 in mediation of cytokinesis. PNAS. Retrieved from [Link]

-

PLK4. (n.d.). Wikipedia. Retrieved from [Link]

-

Wainberg, Z. A., et al. (2019). Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer, 121(4), 318-324. [Link]

-

Yee, K., et al. (2023). Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. Haematologica. Retrieved from [Link]

-

Treadwell Announces Initiation of New Clinical Trial of CFI-400945 in Patients with Metastatic Castrate-Resistant Prostate Cancer (mCRPC). (2020, October 19). Business Wire. Retrieved from [Link]

-

What are PLK4 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

-

A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors. (n.d.). California's Stem Cell Agency. Retrieved from [Link]

-

Pellizzari, S. M. (2022). Anticancer Effects and Mechanisms of CFI-400945 and Radiation in Breast Cancer. Electronic Thesis and Dissertation Repository. 8750. [Link]

-

Liu, Y., et al. (2021). Polo-like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology. Retrieved from [Link]

-

First clinical results for CFI-400945 show signs of activity in patients with solid tumors. (2016, May 6). BioWorld. Retrieved from [Link]

-

PLK4, a potential target against AML. (2023, December 7). Blood. American Society of Hematology. Retrieved from [Link]

-

Kawakami, M., et al. (2018). Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers. Oncotarget. Retrieved from [Link]

-

Klena, N., et al. (2018). Isolation and Fluorescence Imaging for Single-particle Reconstruction of Chlamydomonas Centrioles. Journal of Visualized Experiments. Retrieved from [Link]

-

Immunofluorescence-based Determination of Centrosome Number in Tissue Samples. (2019, October 20). Bio-protocol. Retrieved from [Link]

-

Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes. (2014, December 20). JoVE. Retrieved from [Link]

-

PLK4 NanoBRET Kinase Assay. (n.d.). Reaction Biology. Retrieved from [Link]

-

Araya, C., et al. (2021). Polo-like kinase 4 homodimerization and condensate formation regulate its own protein levels but are not required for centriole assembly. Molecular Biology of the Cell. Retrieved from [Link]

-

PLK4 autophosphorylates. (A) Results of an in vitro kinase assay using... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity). (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Polo kinase Plk4 functions in centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PLK4 - Wikipedia [en.wikipedia.org]

- 4. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. pnas.org [pnas.org]

- 7. apexbt.com [apexbt.com]

- 8. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 9. pnas.org [pnas.org]

- 10. PLK4 Kinase Enzyme System [promega.jp]

- 11. reactionbiology.com [reactionbiology.com]

- 12. jove.com [jove.com]

- 13. ptglab.com [ptglab.com]

- 14. Anticancer Effects and Mechanisms of CFI-400945 and Radiation in Breast Cancer - ProQuest [proquest.com]

- 15. biotium.com [biotium.com]

- 16. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Treadwell Announces Initiation of New Clinical Trial of CFI-400945 in Patients with Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | Canadian Cancer Trials Group [ctg.queensu.ca]

- 18. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. | BioWorld [bioworld.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

A Hypothesis-Driven Investigation into JNK Pathway Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is principally recognized as a crucial synthetic intermediate in the manufacturing of Axitinib, a potent multi-targeted tyrosine kinase inhibitor.[1][2] While public-domain literature lacks direct characterization of its biological activity, its molecular architecture, specifically the indazole core, is a well-established pharmacophore in the field of kinase inhibition.[3] This guide posits a scientifically-grounded hypothesis that this compound possesses inhibitory activity against c-Jun N-terminal kinase (JNK), a key mediator of cellular stress responses. We provide a comprehensive framework for its investigation, from mechanistic rationale to detailed, actionable experimental protocols designed to validate its potential as a JNK pathway modulator.

Introduction: From Synthetic Intermediate to a Molecule of Interest

The journey of many therapeutic agents begins with complex multi-step syntheses. Within these pathways lie intermediate molecules, often overlooked but possessing latent biological potential. This compound is one such molecule.[4] Its primary identity is that of a precursor to Axitinib, a second-generation inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) used in cancer therapy.[5]

However, the indazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous inhibitors targeting a wide array of protein kinases.[6][7][8] This chemical precedent compels a deeper investigation into the standalone biological profile of this intermediate. This whitepaper, therefore, moves beyond its role in synthesis to explore its potential as a kinase inhibitor. We have selected the c-Jun N-terminal kinase (JNK) signaling pathway as a primary investigative target due to its profound involvement in diseases where cellular stress and inflammation are paramount, such as cancer, neurodegenerative disorders, and autoimmune conditions.[9][10][11]

The JNK Signaling Pathway: A Critical Node in Cellular Stress and Disease

The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, is a major signaling cascade within the mitogen-activated protein kinase (MAPK) family.[10] It functions as a critical transducer of extracellular stress signals into cellular responses, governing processes like apoptosis, inflammation, cell differentiation, and proliferation.[12]

The pathway is typically activated by stimuli such as inflammatory cytokines (e.g., TNF-α), UV irradiation, and oxidative stress.[12] This activation proceeds through a three-tiered kinase cascade:

-

MAPK Kinase Kinases (MAPKKKs): A diverse group of upstream kinases (e.g., ASK1, MLKs) that sense the initial stress signal.

-

MAPK Kinases (MAPKKs): MKK4 and MKK7 are the direct upstream activators of JNK.

-

JNK (MAPK): The final kinase in the cascade, which, upon dual phosphorylation at conserved threonine and tyrosine residues, becomes active.[13]

Activated JNK then phosphorylates a host of downstream substrates, most notably the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex.[11] This phosphorylation event enhances c-Jun's transcriptional activity, leading to the expression of genes involved in the cellular stress response.[11]

Dysregulation of the JNK pathway is a hallmark of numerous pathologies. Its sustained activation can promote apoptosis in neurons, contributing to neurodegenerative diseases, while in other contexts, it can drive inflammation and promote tumor cell survival and migration.[9][14] This central role in disease makes JNK a highly attractive target for therapeutic intervention.

Hypothesized Mechanism: ATP-Competitive Inhibition of JNK

Small-molecule kinase inhibitors predominantly function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain. Given the structural class of this compound, we hypothesize that if it possesses JNK inhibitory activity, it will act as an ATP-competitive inhibitor.

The indazole ring is adept at forming critical hydrogen bonds with the "hinge" region of the kinase active site, a structural interaction that anchors many known inhibitors. By occupying this site, the compound would prevent the binding of ATP, thereby blocking the phosphotransferase reaction and halting the downstream signaling cascade.

Experimental Validation Strategy

To rigorously test the hypothesis that this compound is a JNK inhibitor, a multi-stage validation process is required.

Part A: Synthesis and In Vitro Biochemical Characterization

The initial step is to obtain the compound and assess its direct interaction with the purified JNK enzyme.

Protocol 1: Synthesis of this compound

This protocol is adapted from established patent literature for the synthesis of Axitinib intermediates.[1][15]

-

Reaction Setup: To a solution of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide and potassium carbonate in N,N-dimethylformamide (DMF) at 0°C, add iodine portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: Purify the crude product via column chromatography on silica gel to yield the title compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro JNK Kinase Assay (LanthaScreen™ Method)

This non-radioactive, time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a robust method for quantifying kinase activity.

-

Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock solution. Perform a serial dilution in kinase buffer to generate a range of concentrations (e.g., 100 µM to 1 nM) for IC₅₀ determination.

-

Reaction Mixture: In a 384-well plate, combine the test compound dilutions, recombinant human JNK1, JNK2, or JNK3 enzyme, a fluorescein-labeled ATF2 substrate peptide, and ATP.

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

Detection: Terminate the kinase reaction by adding a solution containing a terbium-labeled anti-phospho-ATF2 antibody.

-

Data Acquisition: After a 60-minute incubation, read the plate on a fluorescence plate reader capable of TR-FRET. Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Part B: Cellular Activity and Target Engagement

Confirming that the compound can inhibit JNK within a living cell is a critical next step.

Protocol 3: Cellular Phospho-c-Jun Western Blot Assay

This assay measures the phosphorylation of JNK's primary substrate, c-Jun, in cells.

-

Cell Culture and Stimulation: Plate a suitable cell line (e.g., HeLa or SH-SY5Y) and grow to 80-90% confluency. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

JNK Activation: Stimulate the JNK pathway by exposing the cells to a known activator, such as Anisomycin (10 µg/mL) or UV-C irradiation (40 J/m²), for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun. Use a loading control antibody (e.g., GAPDH or β-Actin) to ensure equal loading.

-

Analysis: Visualize the bands using an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate. Quantify band intensity to determine the dose-dependent inhibition of c-Jun phosphorylation.

Part C: In Vivo Proof-of-Concept

Evaluating the compound's efficacy in a relevant animal model provides a preliminary assessment of its therapeutic potential.

Protocol 4: Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice

This model is widely used to study acute inflammation, a process heavily mediated by the JNK pathway.[16]

-

Animal Acclimation: Acclimate male C57BL/6 mice for at least one week prior to the experiment.

-

Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) 1 hour before the inflammatory challenge.

-

Inflammatory Challenge: Induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 10 mg/kg).

-

Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture for serum analysis and harvest tissues (e.g., liver, lung) for protein analysis.

-

Endpoint Analysis:

-

Cytokine Levels: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits.

-

Tissue p-JNK Levels: Prepare tissue lysates and determine the levels of phosphorylated JNK and c-Jun via Western Blot as described in Protocol 3.

-

-

Statistical Analysis: Compare the results from the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Anticipated Data and Interpretation

The successful execution of these protocols would yield quantitative data to assess the compound's biological activity.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) |

| JNK1 | 75 |

| JNK2 | 150 |

| JNK3 | 45 |

| p38α | >10,000 |

| ERK2 | >10,000 |

| VEGFR-2 | 2,500 |

Data in this table is for illustrative purposes only.

An ideal outcome would show potent inhibition of JNK isoforms with significant selectivity (>100-fold) over other related kinases like p38 and ERK, and even over the parent compound's primary target, VEGFR-2. Cellular assays should demonstrate a corresponding dose-dependent decrease in p-c-Jun levels. In the in vivo model, a successful compound would significantly reduce LPS-induced cytokine production and tissue JNK activation.

Conclusion and Future Directions

While this compound is currently defined by its role as a synthetic intermediate, its chemical structure contains the hallmarks of a potent kinase inhibitor. This guide outlines a clear, hypothesis-driven path to explore its potential activity against the JNK signaling pathway. The provided protocols offer a comprehensive framework for its biochemical and cellular characterization, as well as in vivo validation.

Should this compound demonstrate significant and selective JNK inhibitory activity, it could serve as a valuable lead scaffold for the development of novel therapeutics for a range of inflammatory, neurodegenerative, and oncologic diseases. Future work would focus on structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties, potentially leading to a new class of clinical candidates.

References

- Bubici, C., & Papa, S. (2014). Role of the JNK pathway in human diseases. PubMed.

- Yuan, Z., et al. (2023). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. MDPI.

- Liao, Y., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.

- Gkouveris, I., & Nikitakis, N. (2017). Role of the JNK signal transduction pathway in inflammatory bowel disease. PMC - NIH.

- Creative Diagnostics. (n.d.). JNK Signaling Pathway. Creative Diagnostics.

- AnyGenes. (n.d.). JNK Pathway: Key Mechanisms and Physiological Functions. AnyGenes.

- Cagnetta, A., et al. (2018). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC - NIH.

- Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.

- BenchChem. (2025). Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. BenchChem Technical Support Center.

- Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.

- ResearchGate. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate.

- ChemicalBook. (n.d.). BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl- synthesis. ChemicalBook.

- Google Patents. (2020). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio). Google Patents.

- BenchChem. (2025). Unraveling the Profile of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Technical Overview. BenchChem.

- ResearchGate. (n.d.). List of inhibitors tested for in vitro analysis of JNK inhibition at different concentration. ResearchGate.

- Google Patents. (2016). WO2016108106A1 - An improved process for preparation of axitinib. Google Patents.

- Chen, Y., et al. (2018). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. PMC - NIH.

- Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Reaction Biology.

- Sigma-Aldrich. (n.d.). JNK 1&2 Activity Assay Kit (CS0380) - Bulletin. Sigma-Aldrich.

- Bogoyevitch, M. A., et al. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. PNAS.

- ResearchGate. (n.d.). In vitro, in vivo, and clinical observations of JNK-impaired cells. ResearchGate.

- Bogoyevitch, M. A., et al. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. PMC - NIH.

- AACR Journals. (2012). Abstract 4776: From in-silico screening to anti-cancer activity: The discovery of a potent inhibitor targeting the JNK-JIP interaction. AACR Journals.

- Zhang, T., et al. (2012). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. PMC - NIH.

- PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. PubChem.

- PubChem. (n.d.). This compound. PubChem.

- PubChem. (n.d.). 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity). PubChem.

- Pharmaffiliates. (n.d.). 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide. Pharmaffiliates.

- Portland Press. (2009). Identification of small-molecule inhibitors of the JIP–JNK interaction. Portland Press.

- Echemi. (n.d.). This compound. Echemi.

- Sigma-Aldrich. (n.d.). 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity). Sigma-Aldrich.

- Henan Fengda Chemical Co., Ltd. (n.d.). 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide(AxitinibImpurity) NEW. Henan Fengda Chemical Co., Ltd..

Sources

- 1. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate this compound, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]

- 2. WO2016108106A1 - An improved process for preparation of axitinib - Google Patents [patents.google.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H12IN3OS | CID 11668673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Role of the JNK pathway in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Role of the JNK signal transduction pathway in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. anygenes.com [anygenes.com]

- 13. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: Synthesis, Biological Context, and Application as a Key Pharmaceutical Intermediate

Abstract

This technical guide provides an in-depth analysis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a pivotal chemical entity in modern pharmaceutical synthesis. While not an active pharmaceutical ingredient (API) itself, this molecule serves as an advanced, late-stage intermediate in the manufacturing of Axitinib, a potent second-generation tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[1][2] This document, intended for researchers, chemists, and drug development professionals, will elucidate the compound's synthesis, purification, and chemical properties. Furthermore, it will explore the compound's biological relevance by examining the mechanism of action of its successor, Axitinib, and the broader significance of the indazole scaffold in kinase inhibition.[3][4] We will provide detailed, field-proven synthetic protocols, workflow diagrams, and an analysis of the structure-activity relationships that underscore its importance.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of targeted cancer therapy, small-molecule kinase inhibitors have revolutionized treatment paradigms. Axitinib (Inlyta®) stands as a prime example, exerting its therapeutic effect through the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] The synthesis of such a complex molecule is a multi-step process where the efficiency and purity of each intermediate are paramount. This compound (CAS 885126-34-1) emerges as a critical node in this synthetic pathway.[5][6]

This compound embodies two key structural features of many kinase inhibitors: the 1H-indazole core, a privileged scaffold known to interact with the ATP-binding hinge region of kinases, and a strategically placed iodo group.[3][7] The iodine at the C3 position of the indazole ring is not a passive feature; it serves as an essential chemical handle for the subsequent introduction of the vinylpyridine side chain via palladium-catalyzed cross-coupling reactions, completing the synthesis of the Axitinib molecule.[5]

Understanding the chemistry and handling of this intermediate is therefore crucial for process chemists aiming to optimize the production of Axitinib and for medicinal chemists exploring novel indazole-based inhibitors. This guide offers a comprehensive overview, bridging the gap between synthetic chemistry and biological application.

Synthesis and Characterization

The preparation of this compound is well-documented in patent literature, reflecting its industrial relevance.[5][6] The primary synthetic strategy involves a two-step process starting from 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, which itself is synthesized via a condensation reaction.

Synthetic Workflow

The overall synthesis can be visualized as a convergent process where two key fragments, an indazole core and a benzamide moiety, are first linked, followed by a regioselective iodination.

Caption: Synthetic pathway to Axitinib via the key intermediate.

Detailed Experimental Protocol

The following protocol is a synthesized representation of methodologies described in the literature, designed to be robust and reproducible.[5][6][8]

Step 1: Synthesis of 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide (IV)

-

Reagent Charging: To a nitrogen-purged reaction vessel, add 6-iodo-1H-indazole (1.0 eq), 2-mercapto-N-methylbenzamide (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to the vessel.

-

Reaction: Heat the mixture to 80-90°C and stir for 20-30 hours, monitoring the reaction progress by HPLC or TLC.

-

Work-up: Upon completion, cool the reaction mixture and quench with water. The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the intermediate product.

Step 2: Synthesis of this compound (V)

-

Reagent Charging: In a separate vessel under a nitrogen atmosphere, dissolve 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (1.0 eq) in NMP.

-

Base Addition: Add potassium hydroxide (2.1 eq) dissolved in a minimal amount of water, and stir the mixture at room temperature.

-

Iodination: Slowly add a solution of iodine (2.0 eq) in NMP to the reaction mixture. Maintain the temperature at 25-30°C.

-

Reaction: Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by HPLC).

-

Work-up and Purification: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine. The product will precipitate. Filter the solid, wash thoroughly with water and then methanol, and dry under vacuum to obtain the final product as a pale yellow crystalline solid.[6] A high-purity product can be obtained by recrystallizing from hot NMP.[5]

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of the title compound is presented below.

| Property | Value | Source |

| CAS Number | 885126-34-1 | [9][10] |

| Molecular Formula | C₁₅H₁₂IN₃OS | [9] |

| Molecular Weight | 409.24 g/mol | [9][10] |

| Appearance | Pale yellow crystalline solid | [6] |

| IUPAC Name | This compound | [9] |

| XLogP3 | ~4.0 | [10] |

| PSA (Polar Surface Area) | 83.1 Ų | [9] |

Biological Context and Inferred Mechanism of Action

While there is a notable absence of publicly available data on the specific biological targets or inhibitory potency of this compound itself, its biological relevance is firmly established through its role as the direct precursor to Axitinib.[1] The biological activity of Axitinib, therefore, provides the essential framework for understanding the potential of this molecular scaffold.

Axitinib and the VEGF Signaling Pathway

Axitinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, which are key mediators of angiogenesis—the formation of new blood vessels.[1] Tumors require angiogenesis to grow and metastasize. The VEGF signaling cascade is initiated when VEGF ligands bind to their receptors on endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream signaling pathways, such as the RAS/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, migration, and vascular permeability.

Axitinib functions as an ATP-competitive inhibitor, binding to the ATP pocket in the catalytic domain of VEGFRs and preventing the signaling cascade. By blocking this pathway, Axitinib effectively inhibits tumor angiogenesis, starving the tumor of essential nutrients and oxygen.

Caption: Simplified VEGF signaling pathway inhibited by Axitinib.

The Indazole Scaffold in Kinase Inhibition

The indazole core is a bioisostere of purine and is frequently utilized in the design of kinase inhibitors.[3] Its bicyclic structure and hydrogen bonding capabilities allow it to mimic the adenine portion of ATP, effectively anchoring the inhibitor to the hinge region of the kinase domain. Numerous indazole-containing molecules have been developed as potent inhibitors of various kinases, including ERK, PI3K, and FGFR, highlighting the versatility and effectiveness of this scaffold in drug design.[11][12][13]

Structure-Activity Relationship (SAR) Insights

The structure of this compound is pre-optimized for its eventual role as a kinase inhibitor.

-

1H-Indazole Core: As discussed, this moiety serves as the primary hinge-binding element.

-

Thioether Linker at C6: This linkage correctly orients the N-methylbenzamide group to occupy a specific pocket within the kinase active site, contributing to binding affinity and selectivity.

-

N-methylbenzamide Group: This part of the molecule extends into the solvent-exposed region of the ATP-binding site, where it can form additional interactions and influence pharmacokinetic properties.

-

Iodine at C3: This is the most critical feature from a synthetic standpoint. The C-I bond is readily activated by palladium catalysts, enabling facile Suzuki or Heck coupling reactions.[14] This allows for the late-stage introduction of the (E)-2-(pyridin-2-yl)vinyl group, which is essential for the high-potency VEGFR inhibition of Axitinib.[15]

The transformation from the intermediate to the final drug highlights a key SAR principle:

| Compound | C3-Substituent | Key Biological Activity |

| Title Intermediate | -Iodo | Precursor; biological activity not reported but likely weak.[1] |

| Axitinib | -(E)-2-(pyridin-2-yl)vinyl | Potent VEGFR-2 inhibitor (IC₅₀ = 0.2 nM).[1] |

The addition of the vinylpyridine moiety dramatically increases potency by forming critical interactions in the active site, demonstrating the importance of the C3 position for modulating kinase inhibitory activity.

Exemplary Protocol: In Vitro Kinase Inhibition Assay

To characterize the biological activity of the title compound, a standard in vitro kinase assay would be employed. The following is a generalized, authoritative protocol for assessing its inhibitory activity against VEGFR-2.

Assay Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate this compound, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]

- 6. WO2016108106A1 - An improved process for preparation of axitinib - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl- synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C15H12IN3OS | CID 11668673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. 319460-85-0|(E)-N-Methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide|BLD Pharm [bldpharm.com]

The Crucial Intermediate: A Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a pivotal chemical intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib. While not a therapeutic agent in itself, the discovery and optimization of its synthesis have been critical to the development of Axitinib, a significant drug in the treatment of advanced renal cell carcinoma. This document delves into the history of its chemical synthesis, detailing the methodologies and the scientific rationale behind the process. Furthermore, it explores the compound's physicochemical properties and its ultimate role in the creation of a life-saving medication. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Unsung Hero of a Kinase Inhibitor